Mesitylcopper(I)
Overview
Description
Mesitylcopper(I), also known as (2,4,6-Trimethylphenyl)copper, is a thermally stable and highly soluble organocopper compound. It is commonly used as a metalation reagent in organic synthesis. This compound is sensitive to moisture and air, requiring reactions to be carried out under anhydrous conditions .
Mechanism of Action
Target of Action
Mesitylcopper(I) is an organocopper compound that is primarily used as a metalation reagent in organic synthesis . It serves as a useful “holding group” in mixed lithium cuprate reagents .
Mode of Action
Mesitylcopper(I) interacts with its targets by transferring the mesityl group in stoichiometric carbon-carbon (C−C) and carbon-heteroatom (C−heteroatom) bond-forming reactions . This selective group transfer is a key aspect of its mode of action.
Biochemical Pathways
Mesitylcopper(I) is involved in the synthesis of various copper(I) complexes, including alkoxides, siloxides, phosphates, amides, and phosphides . It also plays a role in the formation of biorelevant copper(I) complexes, which serve as biomimetic model compounds . Furthermore, it contributes to the production of copper nanoparticles from stabilizing primary amines .
Pharmacokinetics
It’s important to note that mesitylcopper(i) is thermally stable and highly soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Mesitylcopper(I)'s action largely depend on the specific reactions it is involved in. For instance, in the synthesis of copper(I) complexes, the result of its action is the formation of these complexes . In the production of copper nanoparticles, Mesitylcopper(I) contributes to the generation of these nanoparticles .
Action Environment
Mesitylcopper(I) is very sensitive to moisture and air, and therefore, reactions involving this compound must be carried out under anhydrous conditions . This highlights the importance of the reaction environment in influencing the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Mesitylcopper(I) plays a significant role in biochemical reactions. It is used to synthesize homo and heteroleptic copper(I) complexes such as Cu(I) alkoxides, siloxides, phosphates, amides, and phosphides . It also aids in the creation of biorelevant copper(I) complexes as biomimetic model compounds . Furthermore, Mesitylcopper(I) can be used to produce copper nanoparticles from stabilizing primary amines .
Cellular Effects
They are involved in various physiological and developmental processes . Copper ions are also essential for neurotransmission and myelination .
Molecular Mechanism
Mesitylcopper(I) exerts its effects at the molecular level through its role in the synthesis of various copper(I) complexes These complexes can interact with various biomolecules, leading to changes in their function
Temporal Effects in Laboratory Settings
It is known that Mesitylcopper(I) is a thermally stable compound , suggesting that it may have long-term stability in laboratory settings.
Metabolic Pathways
Copper ions are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B .
Transport and Distribution
Copper ions are known to be transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
Copper ions are known to be localized in various subcellular compartments, including the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesitylcopper(I) is typically synthesized by reacting mesitylmagnesium bromide with copper(I) chloride under anhydrous conditions. The reaction is carried out in a Schlenk vessel under an inert atmosphere, such as argon, to prevent moisture and air from affecting the reaction .
Industrial Production Methods: While specific industrial production methods for Mesitylcopper(I) are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The key is maintaining anhydrous conditions and using high-purity reagents to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Mesitylcopper(I) undergoes various types of reactions, including:
Substitution Reactions: It can participate in stoichiometric carbon-carbon and carbon-heteroatom bond-forming reactions.
Coupling Reactions: It is used in coupling reactions to form homo and heteroleptic copper(I) complexes.
Common Reagents and Conditions:
Reagents: Common reagents include mesitylmagnesium bromide and copper(I) chloride.
Major Products:
Scientific Research Applications
Mesitylcopper(I) has several applications in scientific research, including:
Organic Synthesis: It is used as a metalation reagent and a selective mesityl group transfer reagent in organic synthesis.
Catalysis: It serves as a catalyst in cyclization, coupling, and oxidation reactions.
Nanoparticle Synthesis: It is used to synthesize copper nanoparticles stabilized by primary amines.
Biomimetic Models: It is used to create biorelevant copper(I) complexes as biomimetic model compounds.
Comparison with Similar Compounds
Copper(I) Chloride: Used in similar metalation reactions but lacks the specific mesityl group transfer capability.
Copper(I) Trifluoromethanesulfonate Toluene Complex: Another copper(I) compound used in organic synthesis but with different reactivity and applications.
Uniqueness: Mesitylcopper(I) is unique due to its high thermal stability, solubility, and specific reactivity in transferring the mesityl group. This makes it particularly valuable in selective bond-forming reactions and the synthesis of complex copper(I) compounds .
Properties
IUPAC Name |
copper(1+);1,3,5-trimethylbenzene-6-ide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIFJJCPKPPNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cu | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505309 | |
Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.73 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75732-01-3 | |
Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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